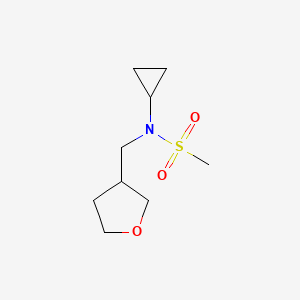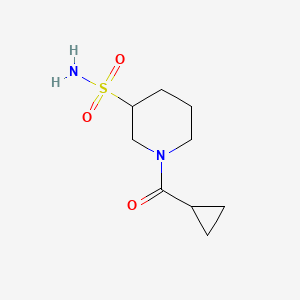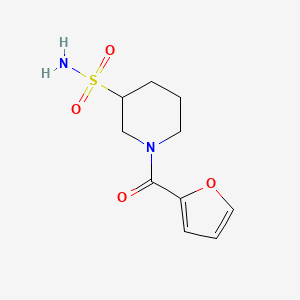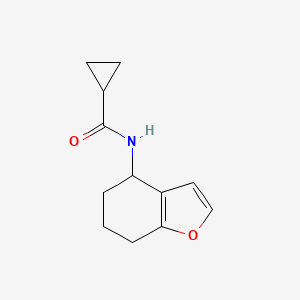![molecular formula C12H13F2NO B7574693 N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)
N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide, also known as DAA-1106, is a chemical compound that has been extensively studied in the field of neuroscience. This compound belongs to the class of cyclopropyl amides and has been found to have potential applications in the treatment of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide is not fully understood. However, it is known to bind to the PBR, which is involved in the regulation of various cellular processes such as cell proliferation, apoptosis, and inflammation. N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide has been found to have neuroprotective effects and can reduce neuroinflammation in animal models of neurological disorders.
Biochemical and Physiological Effects:
N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide has been found to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in microglial cells. It can also reduce the activation of astrocytes, which are involved in the regulation of neuronal activity. N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide has been found to have a positive effect on cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide in lab experiments is its high affinity and selectivity for the PBR. This allows for specific targeting of glial cells in the brain, which are involved in various neurological disorders. However, one of the limitations of using N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions related to N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide. One area of research is the development of more potent and selective compounds that target the PBR. Another area of research is the investigation of the role of the PBR in various neurological disorders and the potential therapeutic applications of PBR ligands. Additionally, there is a need for further studies to determine the optimal dosing and administration of N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide in animal models and humans.
In conclusion, N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide is a promising compound that has potential applications in the treatment of various neurological disorders. Its high affinity and selectivity for the PBR make it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and to determine its optimal dosing and administration in animal models and humans.
Métodos De Síntesis
The synthesis of N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide involves the reaction of N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]amine with acetic anhydride in the presence of a catalyst. This reaction yields N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide as a white solid with a melting point of 109-111°C. The purity of the compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide has been extensively studied in the field of neuroscience due to its potential applications in the treatment of various neurological disorders. It has been found to have high affinity and selectivity for the peripheral benzodiazepine receptor (PBR), which is highly expressed in glial cells in the brain. The PBR has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c1-8(16)15(11-4-5-11)7-9-2-3-10(13)6-12(9)14/h2-3,6,11H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFZLYSYBAKRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=C(C=C(C=C1)F)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)



![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)




![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)